molecular formula C₂₈H₂₄O₁₀ B019475 Methyl 2,3,4-tri-O-benzoyl-D-glucopyranuronate CAS No. 50767-71-0

Methyl 2,3,4-tri-O-benzoyl-D-glucopyranuronate

Cat. No. B019475
CAS RN: 50767-71-0
M. Wt: 520.5 g/mol
InChI Key: QGJKDUIQLRJYBH-LYKLCEDHSA-N
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Description

“Methyl 2,3,4-tri-O-benzoyl-D-glucopyranuronate” is a chemical compound that is a crucial intermediate for the production of agents studying cardiovascular diseases and diabetes . It is also known as "2,3,4-Tri-O-benzoyl-D-glucuronide methyl ester" .


Synthesis Analysis

The synthesis of “Methyl 2,3,4-tri-O-benzoyl-D-glucopyranuronate” involves glycoside-bond formation . The activation of the anomeric center remains difficult due to the presence of the electron-withdrawing C-5 carboxylic group . The synthesis of uronic acid glycosides is particularly challenging because of this . Different methodologies have been investigated to overcome this drawback and to develop general strategies allowing the synthesis of uronic acid glycosides of biological importance and of complex oligosaccharides in a regio- and stereoselective manner .


Molecular Structure Analysis

The molecular structure of “Methyl 2,3,4-tri-O-benzoyl-D-glucopyranuronate” is represented by the formula C28H24O10 . The pyranose ring was found to be in a twist-boat conformation in the solid state .


Chemical Reactions Analysis

In uronidation reactions, uronic acids are attached to an aglycone through the anomeric carbon atom forming O-glycosidic bonds . The synthesis of uronic acid glycosides is particularly challenging because the presence of the C-5 carboxylic group decreases the reactivity at the anomeric position .

Scientific Research Applications

Synthesis of Glycosides

This compound is utilized in the synthesis of glycosides, particularly those involving uronic acids like glucuronic, galacturonic, and mannuronic acids . These glycosides are significant due to their presence in biologically active compounds such as glycosaminoglycans, pectins, and carrageenans.

Drug Development

Methyl 2,3,4-tri-O-benzoyl-D-glucopyranuronate serves as a precursor in the synthesis of various drugs . It’s particularly crucial in the development of medications targeting diseases like diabetes and cancer.

Prodrug Synthesis

The compound is involved in the synthesis of prodrugs . Prodrugs are medications designed to be metabolized into a pharmacologically active drug once inside the body, enhancing the treatment’s effectiveness.

Oligosaccharide Assembly

It plays a role in the assembly of complex oligosaccharides . Oligosaccharides have numerous functions, including serving as recognition molecules in cell-cell interactions and contributing to the structure of cell membranes.

Stereoselective Synthesis

The compound is used in stereoselective synthesis processes to create molecules with specific spatial arrangements . This is vital for the production of compounds with desired biological activities.

Biomedical Research

In biomedical research, this compound is extensively employed for studying various ailments, including metabolic disorders and infectious diseases .

Analytical Chemistry

It’s used in analytical chemistry to study the properties of uronic acids and their derivatives, which are important in understanding the metabolism of many drugs and endogenous compounds .

Material Science

Lastly, it finds application in material science, particularly in the synthesis of polymers derived from natural sources, which have potential uses in biodegradable materials .

properties

IUPAC Name

methyl (2S,3S,4S,5R)-3,4,5-tribenzoyloxy-6-hydroxyoxane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H24O10/c1-34-27(32)22-20(35-24(29)17-11-5-2-6-12-17)21(36-25(30)18-13-7-3-8-14-18)23(28(33)38-22)37-26(31)19-15-9-4-10-16-19/h2-16,20-23,28,33H,1H3/t20-,21-,22-,23+,28?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGJKDUIQLRJYBH-LYKLCEDHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1C(C(C(C(O1)O)OC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H]1[C@H]([C@@H]([C@H](C(O1)O)OC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H24O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40437371
Record name Methyl 2,3,4-tri-O-benzoyl-D-glucopyranuronate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40437371
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

520.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2,3,4-tri-O-benzoyl-D-glucopyranuronate

CAS RN

50767-71-0
Record name Methyl 2,3,4-tri-O-benzoyl-D-glucopyranuronate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40437371
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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